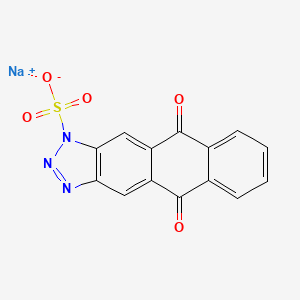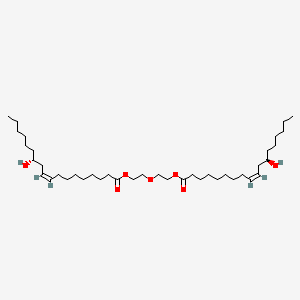
Oxydiethylene diricinoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxydiethylene diricinoleate is a chemical compound with the molecular formula C40H74O7 and a molecular weight of 667.01 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is derived from ricinoleic acid, which is a major component of castor oil.
準備方法
Synthetic Routes and Reaction Conditions: Oxydiethylene diricinoleate can be synthesized through the esterification of ricinoleic acid with diethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of castor oil with diethylene glycol. This process is often catalyzed by an enzyme, such as lipase, to enhance the reaction rate and yield . The reaction is conducted at temperatures ranging from 50°C to 70°C, and the product is purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: Oxydiethylene diricinoleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; carried out under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Oxydiethylene diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.
Biology: The compound is employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: this compound is utilized in the production of lubricants, plasticizers, and emulsifiers
作用機序
The mechanism of action of oxydiethylene diricinoleate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: The compound can modulate signaling pathways related to lipid metabolism and cellular transport.
類似化合物との比較
Oxydiethylene diricinoleate can be compared with other similar compounds, such as:
Zinc Ricinoleate: Known for its odor-adsorption properties, zinc ricinoleate is used in deodorants and odor-neutralizing products.
Diethylene Glycol Dicaprylate: This compound is used as an emollient and skin-conditioning agent in cosmetic formulations.
Polyethylene Glycol Ricinoleate: Employed as a surfactant and emulsifier in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of properties, including its biocompatibility, versatility in chemical reactions, and wide range of applications in different fields .
特性
CAS番号 |
74356-18-6 |
|---|---|
分子式 |
C40H74O7 |
分子量 |
667.0 g/mol |
IUPAC名 |
2-[2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethoxy]ethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C40H74O7/c1-3-5-7-21-27-37(41)29-23-17-13-9-11-15-19-25-31-39(43)46-35-33-45-34-36-47-40(44)32-26-20-16-12-10-14-18-24-30-38(42)28-22-8-6-4-2/h17-18,23-24,37-38,41-42H,3-16,19-22,25-36H2,1-2H3/b23-17-,24-18-/t37-,38-/m1/s1 |
InChIキー |
NJQUPDZEJKATJY-HWDNKUKLSA-N |
異性体SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
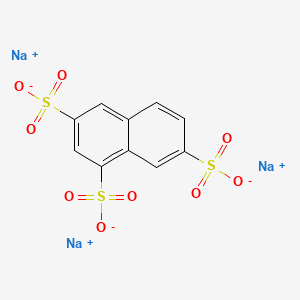
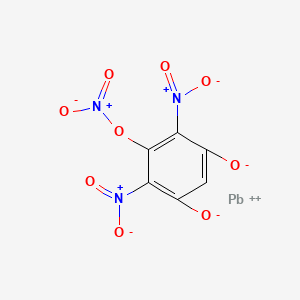
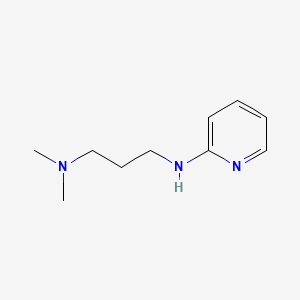
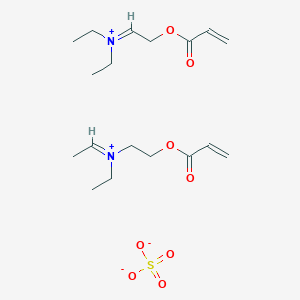
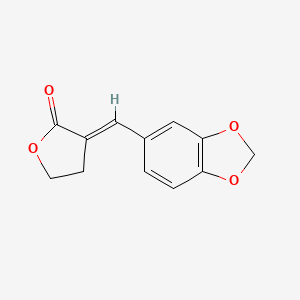
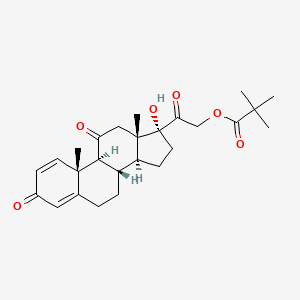
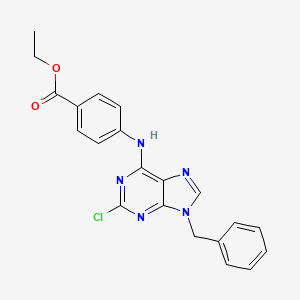
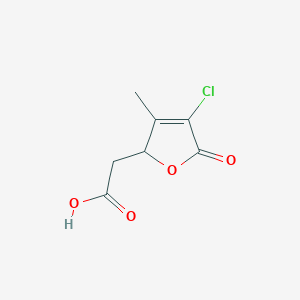
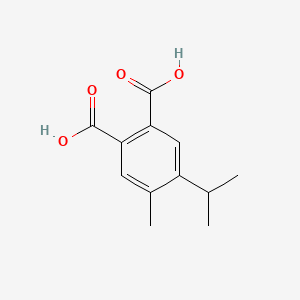
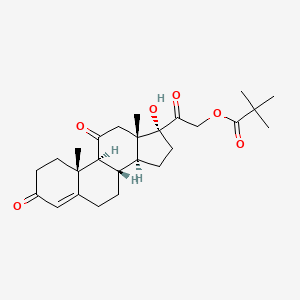

![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
